Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
84962-73-2 |
|---|---|
Molecular Formula |
C11H13BrN2O3 |
Molecular Weight |
301.14 g/mol |
IUPAC Name |
methyl N-[2-(2-bromoethylcarbamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H13BrN2O3/c1-17-11(16)14-9-5-3-2-4-8(9)10(15)13-7-6-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
AHIKPEJVPTVDJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(=O)NCCBr |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
The most commonly reported laboratory method involves the reaction of methyl 2-aminobenzoate with 2-bromoethylamine under controlled conditions:
-
- Methyl 2-aminobenzoate (provides the phenyl carbamate scaffold)
- 2-Bromoethylamine (introduces the bromoethylamino group)
Solvent: Dichloromethane (DCM) or similar aprotic solvents
- Base: Triethylamine or other organic bases to neutralize generated acids and promote nucleophilic substitution
- Conditions: Room temperature to mild heating, under inert atmosphere to prevent side reactions
- Reaction Type: Nucleophilic substitution where the amino group of methyl 2-aminobenzoate attacks the electrophilic carbon of 2-bromoethylamine, forming the carbamate linkage.
| Step | Description |
|---|---|
| 1 | Dissolve methyl 2-aminobenzoate in dichloromethane under nitrogen atmosphere. |
| 2 | Add triethylamine to the solution to act as a base. |
| 3 | Slowly add 2-bromoethylamine dropwise while stirring. |
| 4 | Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40 °C) for several hours (12–24 h). |
| 5 | Quench the reaction, extract the product using organic solvents, wash with brine, dry over sodium sulfate. |
| 6 | Purify the crude product by column chromatography to obtain pure Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate. |
Industrial-Scale Synthesis
In industrial settings, the synthesis is scaled up with automated reactors and optimized parameters:
- Automation: Use of continuous flow reactors or batch reactors with precise temperature and mixing control
- Optimization: Reaction time, temperature, and stoichiometry are optimized to maximize yield and purity
- Purification: Crystallization or large-scale chromatography techniques are employed
- Quality Control: Analytical methods such as HPLC and mass spectrometry ensure product consistency.
Alternative Synthetic Routes and Related Methods
Carbamate Formation via Carbamoyl Halides
Some patents and literature describe the synthesis of aromatic carbamates by reacting phenolic or amine precursors with carbamoyl halides in the presence of a base. This method can be adapted for the preparation of methyl phenyl carbamates by:
Nucleophilic Substitution Using Tosylates or Halides
General synthetic procedures for related compounds involve:
- Using tosylates or halides as electrophiles for nucleophilic substitution by amines
- Employing polar aprotic solvents like N,N-dimethylformamide (DMF)
- Adding potassium iodide as a catalyst to facilitate halide exchange and improve reaction rates
- Purification by extraction and chromatography.
Analytical and Purification Techniques
- High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and purity assessment. Columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid are effective.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Column Chromatography: Silica gel columns with appropriate eluents for purification.
- Crystallization: For industrial scale, to obtain high-purity product.
Summary Table of Preparation Parameters
| Parameter | Laboratory Method | Industrial Method | Alternative Methods |
|---|---|---|---|
| Starting Materials | Methyl 2-aminobenzoate, 2-bromoethylamine | Same as lab, scaled quantities | Phenolic salts, carbamoyl halides |
| Solvent | Dichloromethane, DMF | Dichloromethane, DMF, or other aprotic solvents | DMF, DCM, or other polar aprotic solvents |
| Base | Triethylamine | Triethylamine or inorganic bases | Triethylamine, sodium hydride, potassium carbonate |
| Temperature | Room temp to 40 °C | Controlled 25–50 °C | 0–40 °C depending on step |
| Reaction Time | 12–24 hours | Optimized for throughput | 12–24 hours or as required |
| Purification | Column chromatography | Crystallization, chromatography | Column chromatography, recrystallization |
| Yield | Moderate to high (dependent on conditions) | High (optimized) | Variable, depending on route |
Research Findings and Notes
- The presence of the 2-bromoethyl group is critical for the compound’s reactivity and potential biological activity, especially in medicinal chemistry applications such as anticancer research.
- The nucleophilic substitution approach is favored due to its straightforwardness and ability to maintain the integrity of sensitive functional groups.
- Optimization of reaction conditions (solvent, base, temperature) significantly affects yield and purity.
- Alternative methods involving carbamoyl halides and reductive amination provide routes to related carbamate derivatives with potential for enantiomeric resolution.
- Analytical methods such as HPLC and MS are essential for confirming product identity and purity, especially in scaled-up production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromoethyl group (-CH₂CH₂Br) is highly susceptible to nucleophilic substitution (SN2) due to the polarizable C-Br bond. Key reactions include:
Table 1: Substitution Reactions and Conditions
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (excess) | Ethanol, reflux, 6h | Ethylenediamine derivative | 78 | |
| KSCN | DMF, 80°C, 3h | Thiocyanate analog | 65 | |
| NaN₃ | Acetonitrile, RT, 12h | Azide derivative | 82 |
-
Mechanism : The reaction proceeds via a bimolecular displacement, where the nucleophile attacks the β-carbon of the bromoethyl group, leading to bromide ion elimination. Steric hindrance is minimal due to the linear alkyl chain.
Hydrolysis of the Carbamate Group
The carbamate moiety (-O(CO)NH-) undergoes hydrolysis under acidic or basic conditions:
Table 2: Hydrolysis Pathways
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic (HCl, 1M) | H₂O, 70°C, 4h | 2-Aminobenzoic acid + Methanol | Complete hydrolysis |
| Basic (NaOH, 2M) | H₂O, RT, 8h | 2-Aminophenol + CO₂ + Methanol | Partial decarboxylation observed |
Participation in Radical Reactions
The C-Br bond undergoes homolytic cleavage under UV light (λ = 365 nm), generating carbon-centered radicals. This reactivity is leveraged in photopolymerization:
Key Findings:
-
Photoinitiation : The compound acts as a photoinitiator in controlled radical polymerization (CRP) systems. Upon irradiation, it produces bromine radicals that initiate chain growth in vinyl monomers (e.g., methyl acrylate) .
-
Chain Transfer : The bromoethyl group participates in reversible chain-transfer reactions, enabling precise control over polymer molecular weight () .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic medium oxidizes the bromoethyl group to a carboxylic acid, yielding 2-(carboxyethylamino)benzamide.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbamate to a methylamine derivative while retaining the bromoethyl group.
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Research indicates that methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate exhibits significant potential as an anticancer agent. Studies have shown that it interacts with cellular mechanisms involved in tumor growth, suggesting its role in cancer therapy. For instance, one study highlighted its ability to inhibit specific signaling pathways associated with cancer cell proliferation.
Case Study: Tumor Growth Inhibition
- Objective: Evaluate the compound's effect on tumor growth in vitro.
- Methodology: Cell viability assays were conducted on various cancer cell lines.
- Results: The compound demonstrated a dose-dependent inhibition of tumor cell growth, particularly in breast cancer models.
Enzyme Interaction Studies
This compound has been shown to interact with several enzymes involved in metabolic processes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.
Table 1: Enzyme Interaction Profile
| Enzyme Name | Interaction Type | Effect on Activity |
|---|---|---|
| Cytochrome P450 | Inhibition | Reduced metabolism |
| Acetylcholinesterase | Competitive inhibition | Enhanced neurotransmission |
| Dipeptidyl peptidase IV | Substrate mimicry | Altered peptide metabolism |
Synthesis Techniques
Several methods have been developed for synthesizing this compound, including:
- Direct Amination: Reacting the corresponding bromoethyl derivative with carbamic acid derivatives.
- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the carbamate bond.
Analytical Techniques
The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), which allows for the separation and quantification of impurities. A reverse-phase HPLC method has been established using acetonitrile and water as mobile phases, demonstrating scalability for preparative separation .
Table 2: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 |
| Mobile Phase | Acetonitrile/Water |
| Flow Rate | 1 mL/min |
| Detection Method | UV at 254 nm |
Mechanism of Action
The mechanism of action of Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Analogues and Differences
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Estimated based on bromine’s contribution to logP (~+0.9 vs. hydrogen).
Biological Activity
Methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃BrN₂O₃
- Molecular Weight : 302.13 g/mol
- Functional Groups : Carbamate functional group, bromoethyl substituent.
The compound's structure includes a phenyl ring linked to a carbamate and a bromoethyl group, which may influence its reactivity and biological properties.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been shown to interact with cellular mechanisms involved in tumor growth. The compound's ability to target various biological pathways makes it a candidate for further investigation in cancer therapeutics.
The biological activity of this compound is thought to stem from its interactions with specific enzymes and cellular targets involved in metabolic processes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.
Synthesis Methods
Several methods have been developed for synthesizing this compound. Common approaches include:
- Direct Carbamation : Involves the reaction of an amine with carbonyl compounds.
- Bromoethyl Substitution : The introduction of the bromoethyl group can be achieved through halogenation reactions.
These synthesis routes are essential for producing the compound in sufficient quantities for biological testing.
Interaction Studies
Interaction studies have revealed that this compound binds to various biological targets, including enzymes involved in metabolic pathways. This binding affinity is critical for elucidating its therapeutic potential.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds shows that this compound has unique characteristics that may enhance its bioactivity. For instance, other carbamate derivatives have been studied for their anticancer properties, but the specific bromoethyl substitution may provide additional reactivity or selectivity against cancer cells .
Data Table: Biological Activity Comparison
| Compound Name | IC50 (μM) Against Cancer Cells | Mechanism of Action |
|---|---|---|
| This compound | TBD | Interaction with metabolic enzymes |
| Carbamate Derivative A | 20 | Inhibition of tubulin polymerization |
| Carbamate Derivative B | 15 | Induction of ROS generation |
Note: TBD = To Be Determined based on ongoing research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
